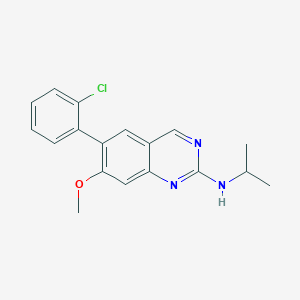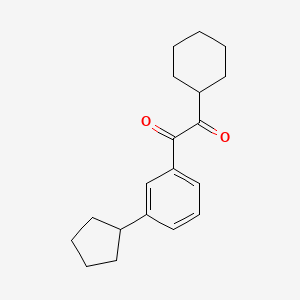
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a cyclopentylphenyl group, and a diketone moiety
准备方法
The synthesis of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of cyclohexanone and 3-cyclopentylbenzaldehyde as starting materials. These compounds undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic ring in the cyclopentylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or halogens as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diketone may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The diketone moiety may play a role in these interactions by forming covalent bonds with target molecules or by participating in redox reactions.
相似化合物的比较
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be compared to other similar compounds, such as:
1-Cyclohexyl-2-phenylethane-1,2-dione: This compound lacks the cyclopentyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-2-(4-cyclopentylphenyl)ethane-1,2-dione: The position of the cyclopentyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.
1-Cyclohexyl-2-(3-cyclohexylphenyl)ethane-1,2-dione: The presence of a cyclohexyl group instead of a cyclopentyl group may affect the compound’s steric and electronic properties.
属性
CAS 编号 |
922496-90-0 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C19H24O2/c20-18(15-9-2-1-3-10-15)19(21)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2 |
InChI 键 |
WYJBBNKJVUYAGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C(=O)C2=CC=CC(=C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


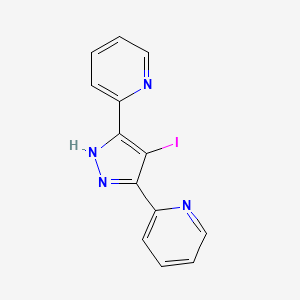
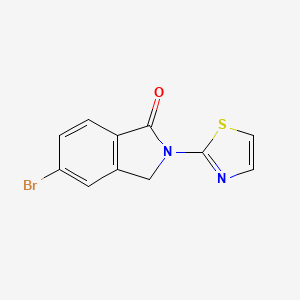
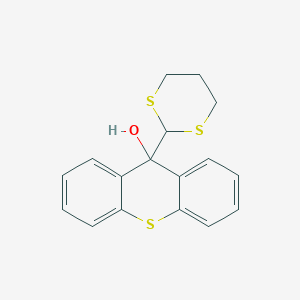
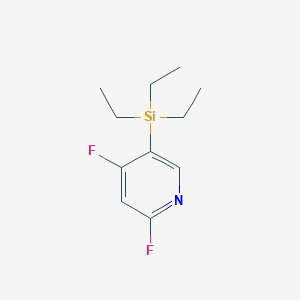
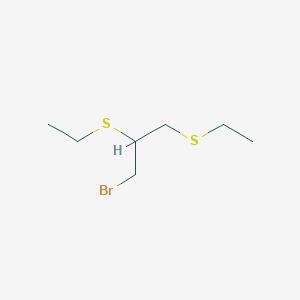
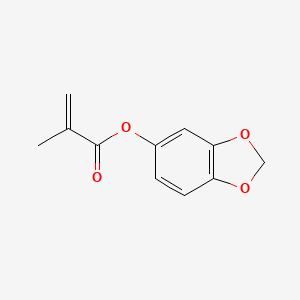
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
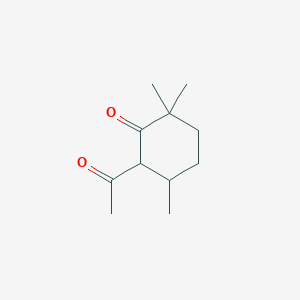
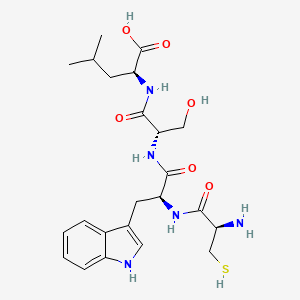
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)


